molecular formula C10H6N2O6 B098929 (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid CAS No. 15784-35-7

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Cat. No. B098929
Key on ui cas rn: 15784-35-7
M. Wt: 250.16 g/mol
InChI Key: VEVGTTUIMHJYSO-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and glycine (0.19 g, 0.0026 mol) were refluxed as above overnight. The clear solution was concentrated under vacuum with a rotary evaporator and the crude material triturated with hot 1,4-dioxane. Undissolved material was filtered through a Buchner funnel and washed twice with 1 ml hot 1,4-dioxane. The filtrate was diluted with water. A white solid appeared which was filtered through a Buchner and washed three times with 3–5 ml water. The product was dried in air for a short time and then in vacuo for 48–72 hours to afford 0.52 g (81%) 120 as off white crystals: mp=200–202° C.; Rf 0.73 (A): Rf 0.77 (C): Rf 0.23 (D): IR (cm−1): 2800–3200 (OH), 3096 (C═CH), 2652 (C—H), 1779 (C═O), 1724 (C═O), 1690 (C═O), 1648 (C═C), 1544 (N═O), 1470 (C═C), 1448 (C═C), 1412 (C—O), 1368 (N═O), 1260 (C—O), 722 (C═CH); MS m/z (rel intensity) 250 (15), 249 (100), 205 (89).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([CH2:16][C:17]([OH:19])=[O:18])[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0.19 g
Type
reactant
Smiles
NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The clear solution was concentrated under vacuum with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crude material triturated with hot 1,4-dioxane
FILTRATION
Type
FILTRATION
Details
was filtered through a Buchner funnel
WASH
Type
WASH
Details
washed twice with 1 ml hot 1,4-dioxane
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
FILTRATION
Type
FILTRATION
Details
was filtered through a Buchner
WASH
Type
WASH
Details
washed three times with 3–5 ml water
CUSTOM
Type
CUSTOM
Details
The product was dried in air for a short time

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CC(=O)O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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